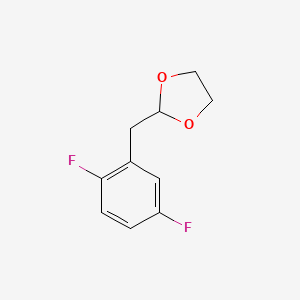

1,4-Difluoro-2-(1,3-dioxolan-2-ylmethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,4-Difluoro-2-(1,3-dioxolan-2-ylmethyl)benzene is an organic compound that belongs to the family of fluoroalkylbenzenes. This compound is characterized by the presence of two fluorine atoms and a 1,3-dioxolane ring attached to a benzene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Difluoro-2-(1,3-dioxolan-2-ylmethyl)benzene typically involves the following steps:

Starting Materials: The synthesis begins with the

Actividad Biológica

1,4-Difluoro-2-(1,3-dioxolan-2-ylmethyl)benzene is an organic compound characterized by its unique structural features, including two fluorine atoms and a 1,3-dioxolane ring attached to a benzene ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity can provide insights into its applications in pharmaceuticals and related fields.

- Molecular Formula : C10H10F2O2

- Molecular Weight : 200.18 g/mol

- CAS Number : 842123-88-0

- SMILES Notation : C1COC(O1)CC2=C(C=CC(=C2)F)F

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The synthetic routes often utilize various reagents and catalysts to achieve high yields and purity.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of compounds containing the 1,3-dioxolane structure. For instance, a series of dioxolane derivatives were tested for their antibacterial and antifungal activities. The results indicated that many dioxolane derivatives demonstrated significant activity against various bacterial strains, including:

-

Gram-positive bacteria :

- Staphylococcus aureus

- Staphylococcus epidermidis

- Enterococcus faecalis

-

Gram-negative bacteria :

- Pseudomonas aeruginosa

- Escherichia coli

-

Fungal strains :

- Candida albicans

The Minimum Inhibitory Concentration (MIC) values for these compounds varied widely, with some showing effective inhibition at concentrations as low as 625mug/mL against specific strains .

Comparative Biological Activity

A comparative analysis of the biological activities of enantiomeric versus racemic structures of dioxolane derivatives has been conducted. The findings suggest that the stereochemistry of these compounds significantly influences their biological efficacy. For example, certain enantiomers exhibited superior antibacterial properties compared to their racemic counterparts .

Study on Antifungal Activity

In one study focusing on the antifungal activity of synthesized dioxolanes, it was found that all tested compounds except one showed notable antifungal effects against C. albicans. The study concluded that structural modifications within the dioxolane framework could enhance antifungal activity .

Investigation of Antibacterial Properties

Another investigation evaluated the antibacterial properties of various dioxolane derivatives against a panel of bacteria. The results indicated that certain derivatives possessed excellent activity against S. aureus and P. aeruginosa, with MIC values ranging from 625mug/mL to 1250mug/mL. This suggests potential applications in developing new antibacterial agents .

Table 1: Summary of Biological Activities

| Compound ID | Bacterial Strain | MIC (μg/mL) | Activity Type |

|---|---|---|---|

| 1 | Staphylococcus aureus | 625 | Excellent |

| 2 | Staphylococcus epidermidis | 1250 | Good |

| 3 | Pseudomonas aeruginosa | 625 | Excellent |

| 4 | Candida albicans | >2000 | None |

Propiedades

IUPAC Name |

2-[(2,5-difluorophenyl)methyl]-1,3-dioxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c11-8-1-2-9(12)7(5-8)6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGURYLNNMDCLSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC2=C(C=CC(=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374256 |

Source

|

| Record name | 2-[(2,5-difluorophenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842123-88-0 |

Source

|

| Record name | 2-[(2,5-Difluorophenyl)methyl]-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=842123-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2,5-difluorophenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.